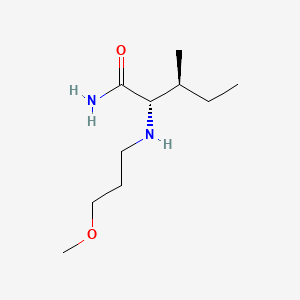![molecular formula C9H10N4O B13098607 N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide typically involves the reaction of 6-methyl-1H-benzo[d][1,2,3]triazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mécanisme D'action
The mechanism of action of N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacks the acetamide group.
6-Methyl-1H-benzotriazole: Similar to the target compound but without the acetamide group.
N-Phenylbenzotriazole: Contains a phenyl group instead of the acetamide group.
Uniqueness
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide is unique due to the presence of both the methyl and acetamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
N-(6-methyl-2H-benzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-3-8-9(12-13-11-8)4-7(5)10-6(2)14/h3-4H,1-2H3,(H,10,14)(H,11,12,13) |
Clé InChI |
KOVZBGZIZPMQCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NNN=C2C=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)



![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)


![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)


![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
